3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one
Description
3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is a fluorinated quinolone derivative characterized by a 4-fluorobenzenesulfonyl group at position 3 and a methyl group at position 1 of the dihydroquinolinone scaffold. The methyl group at position 1 contributes to metabolic stability compared to bulkier alkyl chains .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3S/c1-18-10-15(16(19)13-4-2-3-5-14(13)18)22(20,21)12-8-6-11(17)7-9-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVNJYFXTCAKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-methyl-1,4-dihydroquinolin-4-one. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Major Products Formed
Electrophilic Substitution: Substituted quinoline derivatives.
Nucleophilic Substitution: Various sulfonamide and sulfone derivatives.
Oxidation and Reduction: Quinoline N-oxides and dihydroquinolines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-(4-fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one exhibit significant antimicrobial properties. The presence of the sulfonyl group enhances its interaction with bacterial targets.
Table 1: Antimicrobial Activity of Related Dihydroquinoline Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | TBD |
This table illustrates the potential of this compound in inhibiting bacterial growth, which is crucial for developing new antibiotics.
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, particularly in conditions like rheumatoid arthritis and systemic lupus erythematosus. Its mechanism involves modulation of immune responses through inhibition of Toll-like receptors (TLRs).
Case Study: TLR Inhibition
In vitro studies have shown that this compound acts as an antagonist for TLRs 7 and 8, which are pivotal in the immune response. This makes it a candidate for therapeutic applications in autoimmune diseases.
Potential Applications in Cancer Therapy
The quinoline derivatives have also been investigated for their anticancer properties. The unique structure of this compound may allow it to interact with specific cancer cell pathways.
Table 2: Anticancer Activity of Dihydroquinoline Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 15 |
| Compound D | HeLa | 10 |
| This compound | A549 (Lung Cancer) | TBD |
These findings suggest that this compound may inhibit cancer cell proliferation, warranting further research into its mechanisms and efficacy.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Quinoline Core : Achieved through the Skraup synthesis.
- Sulfonylation : The introduction of the sulfonyl group via reaction with 4-fluorobenzenesulfonyl chloride.
- Oxidation : To form the ketone at position 4 using reagents like Jones reagent.
These synthetic routes can be optimized for industrial production to ensure high yield and purity.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pathways involved often include signal transduction and metabolic pathways that are crucial for cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3
The substituent at position 3 significantly influences electronic properties, steric effects, and biological activity:
3-(4-Methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one
- Substituent : 4-Methoxybenzenesulfonyl (electron-donating methoxy group).
- This may alter binding affinity in enzymatic targets .
3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1,4-dihydroquinolin-4-one (BA94548)
- Substituent : 3,5-Dimethylbenzenesulfonyl with additional piperazine and fluorine groups.
- The fluorine atoms may improve pharmacokinetic properties .
3-((6-Methoxy)naphthalene-2-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one (Compound 97)
- Substituent : Naphthalene carbonyl group.
- The pentyl chain at position 1 further enhances hydrophobicity .
Substituent Variations at Position 1
The alkyl/aryl group at position 1 affects metabolic stability and steric interactions:
1-Pentyl Derivatives (e.g., Compound 97)
- Impact : Longer alkyl chains (e.g., pentyl) increase lipophilicity, which may improve tissue penetration but accelerate hepatic metabolism. This contrasts with the methyl group in the target compound, which offers better metabolic stability .
1-[(4-Methylphenyl)methyl] Derivatives (e.g., ZINC2691094)
- Substituent : Benzyl group with a para-methyl substituent.
- This may improve binding to hydrophobic enzyme pockets compared to the simpler methyl group .
Structural and Pharmacological Implications
Electronic and Steric Effects
- 4-Fluorobenzenesulfonyl vs.
- Methyl vs. Pentyl at Position 1 : Shorter chains reduce metabolic degradation risks, favoring prolonged half-life .
Biological Activity
3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound notable for its unique structure, which includes a quinoline core and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 335.34 g/mol. The compound features:
- A quinoline backbone, which is known for its pharmacological significance.
- A 4-fluorobenzenesulfonyl group that enhances its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its mechanism of action may involve:
- Enzyme Inhibition : The compound can bind to specific enzymes, potentially inhibiting their activity by blocking substrate access.
- Receptor Modulation : It may interact with receptors involved in inflammatory responses, thereby modulating downstream signaling pathways.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
Anticancer Properties
Quinoline derivatives are also known for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 5-(4-Fluorobenzenesulfonyl)-2-methylquinoline | Structure | TLR7 antagonist | Lacks methyl group |
| 6-Ethoxyquinoline | Structure | Antimicrobial activity | No sulfonyl moiety |
| 3-(Trifluoromethyl)benzenesulfonamide | Structure | Inhibitor for various enzymes | Contains trifluoromethyl instead of fluorobenzene |
| 6-Methyl-3-(phenylsulfonyl)-1,4-dihydroquinoline | Structure | Anticancer properties | Different substituent on the sulfonyl group |
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds. For instance:
- Study on Antimicrobial Activity : A study demonstrated that quinoline derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli. While specific data on the target compound is scarce, it is reasonable to hypothesize similar effects due to structural similarities.
- Anticancer Research : Research involving related quinoline compounds has indicated their potential in inducing apoptosis in cancer cell lines. The mechanisms often involve the activation of caspases and disruption of mitochondrial membrane potential.
Q & A
Basic Research Questions
Q. What are established synthetic routes for 3-(4-fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one?
- Methodology : The compound can be synthesized via decarboxylation of 3-carboxylic acid derivatives under high temperatures (≥200°C) or thermal rearrangement of 4-alkoxyquinoline precursors. For example, 1-methyl-1,4-dihydroquinolin-4-one derivatives are often prepared by decarboxylation, though yields are typically low (30–50%). Thermal rearrangement of 4-methoxyquinoline derivatives at 150–180°C in inert solvents (e.g., xylene) provides an alternative route .
Q. How can spectroscopic techniques confirm the molecular structure of this compound?
- Methodology : Use a combination of:
- 1H/13C NMR : To assign proton environments (e.g., methyl group at N1, fluorobenzenesulfonyl aromatic protons).
- HRMS : For precise molecular weight confirmation.
- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and bond geometries. Synchrotron radiation (λ = 0.77300 Å) improves resolution for disordered structures .
Q. What purification strategies are effective for isolating this compound?
- Methodology : Use gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethyl acetate or acetonitrile. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodology : Cross-validate using:
- Synchrotron-based crystallography : Resolves disorder in crystal structures (e.g., split occupancy models for flexible substituents) .
- DFT calculations : Compare computed vs. experimental NMR/IR spectra to identify discrepancies caused by dynamic effects .
Q. How to design experiments to optimize synthesis yield?
- Methodology :
- Catalyst screening : Test Lewis acids (e.g., AlCl3) for sulfonylation efficiency.
- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) for thermal reactions.
- Stepwise vs. one-pot synthesis : Evaluate yield trade-offs for multi-step routes (e.g., sulfonylation after quinolone ring formation) .
Q. How to analyze electronic effects of the 4-fluorobenzenesulfonyl group on reactivity?
- Methodology :
- Hammett plots : Correlate substituent σ-values with reaction rates (e.g., sulfonylation efficiency).
- Computational studies : Calculate electrostatic potential maps (DFT) to assess electron-withdrawing effects of the -SO2- group .
Q. How to address disorder in crystallographic refinement for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
